molecular formula C10H16O2 B155247 9-Decynoic acid CAS No. 1642-49-5

9-Decynoic acid

Cat. No.: B155247
CAS No.: 1642-49-5
M. Wt: 168.23 g/mol
InChI Key: KHOZXYSECXUORA-UHFFFAOYSA-N
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Description

9-Decynoic acid is an organic compound with the molecular formula C10H16O2. It is a fatty acid with a terminal alkyne group, making it a unique member of the fatty acid family. This compound is known for its distinctive structure, which includes a triple bond between the ninth and tenth carbon atoms. The presence of this triple bond imparts unique chemical properties to this compound, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

9-Decynoic acid can be synthesized through various methods. One common synthetic route involves the alkylation of terminal alkynes with appropriate alkyl halides, followed by oxidation to introduce the carboxylic acid group. Another method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form the carbon-carbon triple bond. The reaction conditions typically involve the use of palladium catalysts, copper co-catalysts, and bases like triethylamine .

Industrial Production Methods

In industrial settings, this compound can be produced through large-scale chemical processes. One such method involves the catalytic hydrogenation of 9-Decenoic acid, followed by oxidative cleavage to introduce the carboxylic acid group. This process requires precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

9-Decynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

9-Decynoic acid (C10H16O2) is characterized by its alkyne functional group, which contributes to its unique chemical reactivity. Its molecular structure includes a long carbon chain with a terminal carboxylic acid group, making it a fatty acid derivative. The presence of the triple bond (alkyne) influences its biological activities and interactions with other molecules.

Antiviral Applications

One of the notable applications of this compound is in the development of antiviral compounds. Research has demonstrated that derivatives of this compound can serve as effective inhibitors of HIV-1 reverse transcriptase (RT). A study synthesized chimeric nucleoside inhibitors that incorporated this compound as a linker to enhance antiviral potency. These compounds exhibited significant inhibitory activity against HIV-1 replication in vitro, showing an EC50 value 30 times lower than that of existing nucleoside reverse transcriptase inhibitors (NRTIs) .

Case Study: Chimeric Inhibitors

  • Compound: THY-ALK-TMC
  • Activity: Inhibits HIV-1 RT with an IC50 value of approximately 3.6 μM.
  • Comparison: Exhibited higher potency than d4T and similar toxicity profile to ddC.

Anticancer Properties

Research has also highlighted the potential anticancer properties of this compound and its derivatives. Alkynyl-containing peptides derived from marine cyanobacteria have shown cytotoxic effects against various cancer cell lines. For instance, cyclic depsipeptides featuring this compound residues demonstrated significant toxicity against human lung tumor cells (NCI H-460), with IC50 values as low as 0.4 μM .

Data Table: Cytotoxicity of Alkynyl Peptides

CompoundSourceIC50 (μM)Cell Line
Wewakpeptin ALyngbya semiplena0.4NCI H-460
Cocosamide BLyngbya11HT-29
Viequeamide ARivularia sp.0.06H460

Biochemical Research

In biochemical research, this compound has been utilized to study fatty acid metabolism and enzyme inhibition mechanisms. It has been shown to inhibit bacterial fatty acid synthesis pathways, particularly affecting enzymes involved in the elongation cycle . This inhibition can provide insights into potential antibacterial strategies by targeting essential metabolic pathways in bacteria.

Material Science Applications

The unique properties of this compound also extend to materials science, where it is used as a building block for synthesizing novel materials with specific functionalities. Its alkyne group allows for click chemistry applications, facilitating the creation of polymers and nanomaterials with tailored properties for various industrial applications.

Mechanism of Action

The mechanism of action of 9-Decynoic acid involves its interaction with various molecular targets and pathways. The terminal alkyne group can undergo nucleophilic addition reactions with biological molecules, leading to the formation of covalent adducts. This reactivity allows this compound to inhibit enzyme activity by modifying active site residues. Additionally, its hydrophobic nature enables it to interact with lipid membranes, affecting membrane fluidity and function .

Comparison with Similar Compounds

Similar Compounds

    9-Decenoic acid: Similar in structure but contains a double bond instead of a triple bond.

    10-Undecynoic acid: Contains an additional carbon atom in the chain.

    8-Nonynoic acid: Contains one less carbon atom in the chain.

Uniqueness

9-Decynoic acid is unique due to its terminal alkyne group, which imparts distinct chemical reactivity compared to similar fatty acids with double bonds or different chain lengths. This unique structure makes it valuable for specific applications in organic synthesis and biological research .

Biological Activity

9-Decynoic acid (9-DCA) is an alkyne fatty acid with notable biological activities, including potential anticancer and antiparasitic properties. This article reviews the synthesis, biological effects, and mechanisms of action of 9-DCA, supported by various studies and case analyses.

Chemical Structure and Synthesis

This compound is characterized by its alkyne functional group, which contributes to its unique biological properties. The synthesis of 9-DCA typically involves several steps, including oxidation and coupling reactions. For instance, the Jones oxidation method has been used to produce this compound from 9-decen-1-ol, resulting in a final product that can be purified through distillation and other techniques .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 9-DCA. Research indicates that it can inhibit the growth of various cancer cell lines, including A549 lung cancer cells. The half-maximal inhibitory concentration (IC50) for 9-DCA against these cells has been reported at approximately 150 μM . The mechanism of action appears to involve the inhibition of DNA topoisomerase I (Topo I), which is crucial for DNA replication and transcription. This inhibition leads to cellular responses such as autophagy rather than apoptosis, suggesting a unique pathway for inducing cancer cell death .

Cell Line IC50 (μM) Mechanism
A549150Topo I inhibition

Antiparasitic Activity

In addition to its anticancer effects, 9-DCA exhibits significant antiparasitic activity. It has been shown to be effective against Leishmania infantum, a parasite responsible for leishmaniasis. The compound's structural characteristics enhance its interaction with the parasite's cellular machinery, leading to effective growth inhibition .

Case Study 1: Anticancer Efficacy

A study conducted on A549 cells demonstrated that treatment with 9-DCA led to an accumulation of LC3 proteins, indicative of autophagy induction. This study utilized caspase assays to confirm that apoptosis was not the primary mechanism of cell death induced by 9-DCA .

Case Study 2: Antiparasitic Effects

In another study focused on Leishmania species, researchers found that derivatives of 9-DCA showed promising results in inhibiting parasite growth in vitro. The presence of the alkyne group was crucial for this activity, as it enhanced the compound's ability to penetrate parasitic membranes and disrupt metabolic functions .

The biological activity of 9-DCA can be attributed to several mechanisms:

  • Inhibition of Topoisomerases : By inhibiting Topo I, 9-DCA disrupts DNA replication processes in cancer cells.
  • Induction of Autophagy : The compound promotes autophagic pathways rather than triggering apoptosis, which may provide a survival advantage to normal cells while targeting cancerous ones.
  • Membrane Disruption : In parasites like Leishmania, the unique structure of 9-DCA allows it to integrate into cellular membranes, disrupting essential functions.

Properties

IUPAC Name

dec-9-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h1H,3-9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOZXYSECXUORA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415566
Record name 9-Decynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1642-49-5
Record name 9-Decynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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